
2-Butyloctan-1-ol;carbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyloctan-1-ol;carbonic acid is a compound with the molecular formula C25H54O5 and a molecular weight of 434.69300 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butyloctan-1-ol can be synthesized through several methods. One common method involves the reaction of 2-butyl-1-octanol with bromine and triphenylphosphine in dichloromethane at 0-20°C under an inert atmosphere . The reaction is typically carried out using Schlenk techniques to ensure the exclusion of moisture and air. The crude product is then purified using silica gel chromatography.
Industrial Production Methods
In industrial settings, 2-Butyloctan-1-ol is produced using a continuous process involving the catalytic hydrogenation of 2-butyl-1-octanal. This process is carried out in the presence of a copper-nickel catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
2-Butyloctan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-butyl-1-octanal.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butyloctan-1-ol;carbonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.
Mechanism of Action
The mechanism of action of 2-Butyloctan-1-ol;carbonic acid involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
1-Octanol, 2-butyl-: Similar in structure but differs in the position of the hydroxyl group.
2-Butyl-1-octyl-methacrylate: Used in polymer synthesis and has different reactivity due to the presence of the methacrylate group.
Uniqueness
2-Butyloctan-1-ol;carbonic acid is unique due to its combination of a long alkyl chain and a hydroxyl group, which imparts both hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as in the formulation of emulsions and in drug delivery systems .
Properties
CAS No. |
142782-17-0 |
|---|---|
Molecular Formula |
C25H54O5 |
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-butyloctan-1-ol;carbonic acid |
InChI |
InChI=1S/2C12H26O.CH2O3/c2*1-3-5-7-8-10-12(11-13)9-6-4-2;2-1(3)4/h2*12-13H,3-11H2,1-2H3;(H2,2,3,4) |
InChI Key |
BLNNXUAGRNDCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)CO.CCCCCCC(CCCC)CO.C(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
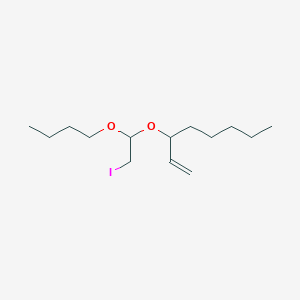
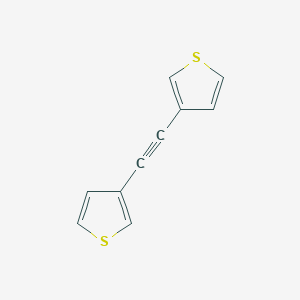

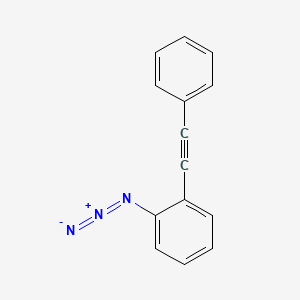
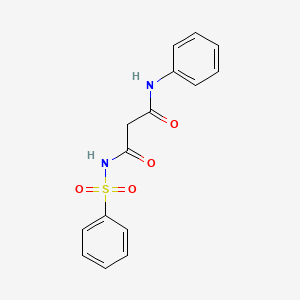
![(5-{[(5S)-2-Oxo-1,3-oxazolidin-5-yl]methyl}-1H-indol-3-yl)acetic acid](/img/structure/B12560431.png)
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
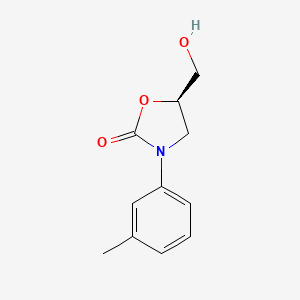
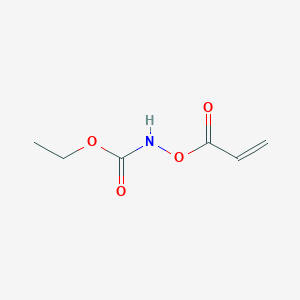
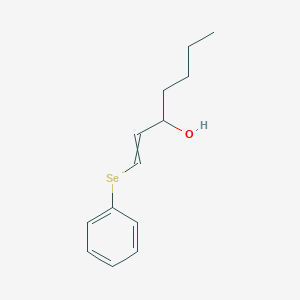
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)

